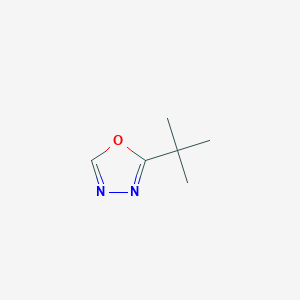

2-Tert-butyl-1,3,4-oxadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-tert-butyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-6(2,3)5-8-7-4-9-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETCKKFZFOFBSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464983 | |

| Record name | 2-tert-butyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251540-53-1 | |

| Record name | 2-tert-butyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic and Synthetic Profile of 2-tert-butyl-1,3,4-oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for 2-tert-butyl-1,3,4-oxadiazole. Due to a lack of publicly available experimental data for this specific compound, this report compiles predicted and extrapolated data based on the analysis of closely related analogues and established principles of organic spectroscopy and synthesis. This document aims to serve as a valuable resource for researchers interested in the chemical properties and synthesis of this heterocyclic scaffold.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the analysis of substituted this compound derivatives and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 | s | 1H | H-5 (oxadiazole ring) |

| ~1.4 | s | 9H | -C(CH₃)₃ |

Predicted in CDCl₃ at 400 MHz. The chemical shift of the oxadiazole proton is an estimation based on similarly substituted 1,3,4-oxadiazoles. The tert-butyl protons are expected to appear as a sharp singlet in the aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C-2 (oxadiazole ring) |

| ~155 | C-5 (oxadiazole ring) |

| ~32 | -C (CH₃)₃ |

| ~28 | -C(C H₃)₃ |

Predicted in CDCl₃ at 100 MHz. The chemical shifts of the oxadiazole carbons are estimations based on published data for 2,5-disubstituted 1,3,4-oxadiazoles.[1][2]

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (tert-butyl) |

| ~1615 | Medium-Strong | C=N stretch (oxadiazole ring) |

| ~1240 | Strong | C-O-C stretch (oxadiazole ring) |

The C=N stretching frequency of the oxadiazole ring is a characteristic absorption and is reported in the range of 1602-1624 cm⁻¹ for various derivatives.[1]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 140 | High | [M]⁺ (Molecular Ion) |

| 125 | High | [M - CH₃]⁺ |

| 57 | Very High | [C(CH₃)₃]⁺ (tert-butyl cation) |

The molecular weight of this compound (C₆H₁₀N₂O) is 140.16 g/mol . The fragmentation pattern is predicted to show a prominent molecular ion peak and a base peak corresponding to the stable tert-butyl cation.

Experimental Protocols

Proposed Synthesis of this compound

A common method for the synthesis of 1,3,4-oxadiazoles is the reaction of an acid hydrazide with a suitable cyclizing agent.[1][3] For the synthesis of this compound, pivalic acid hydrazide would be the key starting material.

Step 1: Synthesis of Pivalic Acid Hydrazide

Pivalic acid would first be converted to its corresponding ester, for example, methyl pivalate. This can be achieved by standard Fischer esterification using methanol in the presence of a catalytic amount of strong acid. The resulting methyl pivalate would then be reacted with hydrazine hydrate to yield pivalic acid hydrazide.

Step 2: Cyclization to form this compound

The pivalic acid hydrazide would then be reacted with an orthoester, such as triethyl orthoformate, which serves as a source of the C5 carbon of the oxadiazole ring. This reaction is typically heated to drive the cyclodehydration.

General Procedure:

-

A mixture of pivalic acid hydrazide and a slight excess of triethyl orthoformate is heated at reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess triethyl orthoformate and ethanol byproduct are removed by distillation.

-

The crude product is then purified, typically by vacuum distillation or column chromatography, to yield this compound.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a synthesized organic compound like this compound using various spectroscopic techniques.

References

An In-depth Technical Guide to the Crystal Structure of 2-tert-butyl-1,3,4-oxadiazole Derivatives

Disclaimer: To date, the specific crystal structure of 2-tert-butyl-1,3,4-oxadiazole has not been deposited in publicly accessible crystallographic databases. This guide will therefore utilize the closely related and well-characterized derivative, 2-(4-tert-butylphenyl)-5-p-tolyl-1,3,4-oxadiazole , as a representative example to discuss the crystallographic features, experimental protocols, and potential applications relevant to this class of compounds. The data and methodologies presented are intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structural chemistry of tert-butyl substituted 1,3,4-oxadiazoles.

The 1,3,4-oxadiazole moiety is a crucial pharmacophore in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The incorporation of a bulky tert-butyl group can significantly influence the compound's lipophilicity, metabolic stability, and steric interactions with biological targets, making its structural elucidation of paramount importance for rational drug design.

Crystal Structure Analysis of 2-(4-tert-butylphenyl)-5-p-tolyl-1,3,4-oxadiazole

The single-crystal X-ray diffraction analysis of 2-(4-tert-butylphenyl)-5-p-tolyl-1,3,4-oxadiazole provides valuable insights into the molecular geometry and packing of this class of compounds.[6]

Crystallographic Data

The crystal data provides a quantitative description of the unit cell and the overall crystal system.

| Parameter | Value |

| Chemical Formula | C₁₉H₂₀N₂O |

| Molecular Weight | 292.37 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 9.886 (9) Å |

| b | 10.613 (9) Å |

| c | 16.093 (13) Å |

| α | 90° |

| β | 99.14 (2)° |

| γ | 90° |

| Volume | 1667 (2) ų |

| Z | 4 |

| Calculated Density | 1.163 Mg/m³ |

| Absorption Coefficient (μ) | 0.07 mm⁻¹ |

| Temperature | 298 K |

Data Collection and Refinement

The quality of the crystal structure is dependent on the data collection and refinement parameters.

| Parameter | Value |

| Diffractometer | Rigaku SCXmini |

| Radiation Source | Mo Kα (λ = 0.71073 Å) |

| Theta (θ) Range for Data Collection | 2.1° to 27.5° |

| Reflections Collected | 17627 |

| Independent Reflections | 3791 |

| R(int) | 0.063 |

| Final R indices [I > 2σ(I)] | R₁ = 0.109, wR₂ = 0.223 |

| R indices (all data) | R₁ = 0.141, wR₂ = 0.243 |

| Goodness-of-fit on F² | 1.15 |

| Largest Diff. Peak and Hole | 0.31 and -0.27 e.Å⁻³ |

In the solid state, the molecule exhibits a near-planar conformation, with the dihedral angles between the central 1,3,4-oxadiazole ring and the pendant 4-tert-butylphenyl and 4-methylphenyl rings being 12.53 (17)° and 2.14 (17)°, respectively.[6][7] The crystal packing is stabilized by intermolecular C—H···N hydrogen bonds, which link the molecules into chains.[6]

Experimental Protocols

Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles

A general and widely employed method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of N,N'-diacylhydrazines.[8]

Materials:

-

Substituted benzoic acid (or acyl chloride)

-

Substituted acid hydrazide

-

Phosphorus oxychloride (POCl₃) or other dehydrating agents (e.g., thionyl chloride, polyphosphoric acid)[9]

-

Appropriate solvents (e.g., dichloromethane, ethanol)

Procedure:

-

Formation of N,N'-diacylhydrazine (if not starting from it): A substituted benzoic acid is reacted with a substituted acid hydrazide in the presence of a coupling agent, or an acyl chloride is reacted with an acid hydrazide.

-

Cyclodehydration: The resulting N,N'-diacylhydrazine is refluxed in an excess of phosphorus oxychloride for several hours.[9]

-

Work-up: The reaction mixture is cooled to room temperature and carefully poured onto crushed ice.

-

Neutralization: The acidic solution is neutralized with a base, such as a sodium bicarbonate solution, until a precipitate is formed.

-

Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2,5-disubstituted-1,3,4-oxadiazole.[9]

Caption: General workflow for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.[10][11][12]

Methodology:

-

Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[12]

-

Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The crystal is rotated, and the diffraction pattern is collected on a detector.[12]

-

Structure Solution: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell.

-

Structure Refinement: The initial structural model is refined to improve the agreement between the calculated and observed diffraction data.[13]

Caption: Workflow for single-crystal X-ray diffraction analysis.

Biological Significance and Potential Applications

Derivatives of 1,3,4-oxadiazole are of significant interest to the pharmaceutical industry due to their wide range of biological activities.[1][2][3][4][5] These activities are often attributed to the structural features of the oxadiazole ring, which can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules. The presence of a tert-butyl group, as in the case of the target compound, can enhance the drug-like properties of the molecule by increasing its metabolic stability and modulating its pharmacokinetic profile.

Caption: Relationship between synthesis, characterization, and drug development of 1,3,4-oxadiazoles.

References

- 1. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]

- 2. jchemrev.com [jchemrev.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | Semantic Scholar [semanticscholar.org]

- 6. 2-(4-tert-Butylphenyl)-5-p-tolyl-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] 2-(4-tert-Butylphenyl)-5-p-tolyl-1,3,4-oxadiazole | Semantic Scholar [semanticscholar.org]

- 8. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rigaku.com [rigaku.com]

- 11. excillum.com [excillum.com]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of 2-tert-Butyl-1,3,4-Oxadiazole Derivatives: A Technical Guide

Introduction: The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged five-membered heterocycle containing one oxygen and two nitrogen atoms.[1][2] Its derivatives are known for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][4][5] The 1,3,4-oxadiazole ring is metabolically stable and can act as a bioisostere for amide and ester groups, enhancing the pharmacokinetic properties of drug candidates.[2][6] This technical guide focuses on a specific, promising subclass: 2-tert-butyl-1,3,4-oxadiazole derivatives. The incorporation of the bulky, lipophilic tert-butyl group can significantly influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, often leading to enhanced biological activity. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, summarizing the synthesis, biological activities, and experimental methodologies associated with these compounds.

Synthesis Overview

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, including those with a tert-butyl group, typically begins from versatile starting materials like substituted aromatic acids or tert-butyl carbazate.[7][8] A common pathway involves the conversion of a carboxylic acid to its corresponding acid hydrazide. This hydrazide is then cyclized with another carboxylic acid derivative (or in this case, a derivative of pivalic acid to introduce the tert-butyl group) using a dehydrating agent like phosphorus oxychloride (POCl₃).[8]

An alternative route starts with tert-butyl carbazate, which can be reacted with carbon disulfide (CS₂) and potassium hydroxide (KOH), followed by hydrazine hydrate, to form 4-amino-5-(tert-butyl)-4H-1,2,4-triazole-3-thiol. This intermediate can then be further modified to yield various heterocyclic systems. Another pathway involves reacting tert-butyl carbazate with ammonium thiocyanate to produce 5-tert-butoxy-4H-1,2,4-triazole-3-thiol.[7] These synthons serve as foundational blocks for creating a library of diverse derivatives for biological screening.

Caption: A generalized workflow for the synthesis and screening of this compound derivatives.

Anticancer Activity

Derivatives of the 1,3,4-oxadiazole core are well-documented for their potent anticancer activities, acting through various mechanisms such as the inhibition of enzymes, kinases, and growth factors.[2][4][9] While specific data for 2-tert-butyl derivatives is an emerging area, the broader class of 2,5-disubstituted 1,3,4-oxadiazoles has shown significant cytotoxicity against a range of human cancer cell lines.

For instance, studies on related structures have demonstrated that the introduction of bulky, lipophilic groups can enhance cytotoxic effects.[10] Compounds are frequently evaluated against cell lines such as breast adenocarcinoma (MCF-7, MDA-MB-231), colon adenocarcinoma (HT-29), and lung carcinoma (A549).[9][11][12] The mechanism often involves inducing apoptosis (programmed cell death) and causing cell cycle arrest, thereby preventing tumor proliferation.[11][12]

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of various 1,3,4-oxadiazole derivatives, highlighting the potential for this scaffold.

| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Benzopyran-1,3,4-oxadiazole | MCF-7 | 0.11 - 1.56 | [9] |

| Resveratrol-linked 1,3,4-oxadiazole | MCF-7, A549, MDA-MB-231 | 0.45 - 1.98 | [9] |

| 1,2,3-triazole-thymol-1,3,4-oxadiazole | MCF-7 | ~1.1 | [9] |

| 2,5-diaryl-1,3,4-oxadiazole (3e) | MDA-MB-231 | <10 | [11] |

| Mercapto-acetylamido-1,3,4-oxadiazole (4h) | A549 | <0.14 | [12] |

| Mercapto-acetylamido-1,3,4-oxadiazole (4i) | A549 | 1.59 | [12] |

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.

Caption: Inhibition of growth factor receptors (e.g., EGFR) is a common anticancer mechanism for oxadiazoles.[9]

Antimicrobial Activity

1,3,4-oxadiazole derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[13][14][15] The presence of a lipophilic moiety, such as a tert-butyl group, can facilitate the transport of the molecule across the microbial cell membrane, enhancing its efficacy.[10]

Compounds are typically screened against a panel of clinically relevant microbes, including Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative), and the fungus Candida albicans.[16][17][18]

Quantitative Antimicrobial Data

The following tables summarize the antibacterial and antifungal activities of representative 1,3,4-oxadiazole derivatives.

Table: Antibacterial Activity

| Compound Class | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Pyridazinone-oxadiazole | E. coli | - | 100 | [13] |

| Pyridazinone-oxadiazole | S. aureus | - | 100 | [13] |

| Benzothiophene-oxadiazole (4c) | S. aureus | > Ciprofloxacin | - | [16] |

| Benzothiophene-oxadiazole (4e) | B. subtilis | > Ciprofloxacin | - | [16] |

| Naphthofuran-oxadiazole (14a) | P. aeruginosa, B. subtilis | - | 0.2 |[14] |

MIC: Minimum Inhibitory Concentration.

Table: Antifungal Activity

| Compound Class | Fungal Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Pyridazinone-oxadiazole | C. albicans | - | 100 | [13] |

| Benzothiazole-oxadiazole (3j) | C. albicans | - | 125 | [18] |

| Benzothiophene-oxadiazole | C. albicans, A. niger | Moderate Activity | - |[16] |

Experimental Protocols

Detailed and standardized protocols are critical for the evaluation and comparison of the biological activity of novel compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Microbroth Dilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18]

-

Preparation of Stock Solutions: Dissolve the synthesized this compound derivatives in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

-

Microorganism Preparation: Inoculate the test bacterial strains (e.g., S. aureus, E. coli) in sterile Mueller-Hinton Broth (MHB). Incubate at 37°C until the turbidity matches the 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension as required.

-

Serial Dilution: Dispense 100 µL of sterile MHB into each well of a 96-well microtiter plate. Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Add 100 µL of the standardized microorganism suspension to each well.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Streptomycin, Ciprofloxacin) is used as a reference.[18]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Result Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6]

-

Cell Culture: Culture human cancer cells (e.g., MCF-7, A549) in an appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 1-2 x 10⁴ cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare various concentrations of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value is determined by plotting cell viability against compound concentration.

Conclusion

The 1,3,4-oxadiazole scaffold continues to be a highly fruitful area for drug discovery. The specific introduction of a 2-tert-butyl group presents a strategic approach to modulate the physicochemical properties of these derivatives, potentially enhancing their therapeutic index. The compelling anticancer and antimicrobial activities exhibited by the broader class of 2,5-disubstituted 1,3,4-oxadiazoles strongly suggest that 2-tert-butyl analogues are promising candidates for further investigation. The synthesis routes are well-established, and standardized biological screening protocols, as detailed in this guide, will be crucial for identifying lead compounds for future preclinical and clinical development. Further research focusing on structure-activity relationships (SAR) will be vital to optimize the potency and selectivity of this promising class of molecules.

References

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. A mini review on biological potential of 1,3,4-oxadiazole derivatives - Int J Pharm Chem Anal [ijpca.org]

- 6. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimicrobial activity of Some 1, 3, 4- Oxadiazoles-2-thione and 1, 2, 4-Triazoles Derivatives from Tert-Butyl Carbazate – Oriental Journal of Chemistry [orientjchem.org]

- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and antimicrobial activity of some novel oxadiazole derivatives. | Semantic Scholar [semanticscholar.org]

- 14. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. nanobioletters.com [nanobioletters.com]

- 18. tandfonline.com [tandfonline.com]

Photophysical Properties of 2-tert-butyl-1,3,4-oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of 2-tert-butyl-1,3,4-oxadiazole and related 2-alkyl-1,3,4-oxadiazole derivatives. Due to a lack of specific experimental data for this compound in the reviewed literature, this guide focuses on the general photophysical characteristics of this class of compounds, supported by established experimental methodologies for their determination.

Introduction to 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif containing one oxygen and two nitrogen atoms. This scaffold is a key component in many functional organic materials and biologically active compounds due to its favorable electronic properties, thermal stability, and electron-deficient nature.[1] Derivatives of 1,3,4-oxadiazole are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] In the realm of materials science, their high photoluminescence quantum yields and charge-transporting capabilities make them valuable in the development of organic light-emitting diodes (OLEDs), scintillators, and fluorescent probes.[2]

General Photophysical Properties of 2-Alkyl-1,3,4-Oxadiazoles

Table 1: Summary of General Photophysical Properties of 2-Alkyl-5-Aryl-1,3,4-Oxadiazoles

| Property | Typical Range/Characteristic | Influencing Factors |

| Absorption Maximum (λabs) | 270 - 350 nm | Nature of the substituent at the 5-position, solvent polarity. Increased conjugation with aryl groups at the 5-position leads to a bathochromic (red) shift. |

| Emission Maximum (λem) | 350 - 450 nm | Nature of the substituent at the 5-position, solvent polarity. A bathochromic shift is observed with increased conjugation and in more polar solvents. |

| Stokes Shift | 50 - 100 nm | The difference between absorption and emission maxima is influenced by the molecular rigidity and the change in dipole moment upon excitation. |

| Fluorescence Quantum Yield (ΦF) | Moderate to high (can range from 0.3 to >0.9) | Molecular rigidity, presence of heavy atoms, and solvent properties. Rigid structures tend to have higher quantum yields. |

| Fluorescence Lifetime (τF) | Typically in the nanosecond range (1 - 10 ns) | Molecular structure and environment. Quenching processes can significantly shorten the lifetime. |

Note: The data in this table represents typical values for 2-alkyl-5-aryl-1,3,4-oxadiazoles and is intended to provide a general reference framework.

Experimental Protocols for Photophysical Characterization

The following sections detail the standard experimental procedures for determining the key photophysical properties of compounds like this compound.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light, providing insights into its electronic transitions.

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile) at a concentration of approximately 10-3 M. From the stock solution, prepare a series of dilutions in the range of 10-5 to 10-6 M.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement:

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Measure the absorbance of each diluted solution from 200 to 800 nm.

-

The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

-

-

Data Analysis: The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Caption: Workflow for UV-Visible Absorption Spectroscopy.

Fluorescence Spectroscopy

This technique measures the emission of light from a molecule after it has absorbed light, providing information about its excited state properties.

Methodology:

-

Sample Preparation: Use the same diluted solutions prepared for UV-Vis spectroscopy (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects).

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission, and a detector (e.g., photomultiplier tube).

-

Measurement:

-

Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.

-

Scan the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to the near-infrared region.

-

Record the emission spectrum of the pure solvent for background correction.

-

-

Data Analysis: Subtract the solvent spectrum from the sample spectrum to obtain the corrected emission spectrum. The wavelength of maximum emission (λem) is identified from this spectrum.

Fluorescence Quantum Yield (ΦF) Determination

The quantum yield is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.[3][4]

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).[3]

-

Sample and Standard Preparation: Prepare a series of dilutions for both the sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is between 0.01 and 0.1.

-

Measurement:

-

Measure the UV-Vis absorption spectra for all solutions.

-

Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.

-

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (ms / mr) * (ηs2 / ηr2) where Φr is the quantum yield of the reference, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts s and r refer to the sample and reference, respectively.

-

Caption: Workflow for Relative Quantum Yield Determination.

Fluorescence Lifetime (τF) Measurement

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and widely used technique for this measurement.[5][6]

Methodology:

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., single-photon avalanche diode or microchannel plate photomultiplier tube), and timing electronics.[1][6]

-

Measurement:

-

The sample is excited with a high-repetition-rate pulsed laser.

-

The detector registers the arrival time of single emitted photons relative to the excitation pulse.

-

A histogram of the arrival times is built up over many excitation-emission cycles, which represents the fluorescence decay curve.

-

-

Data Analysis:

-

The decay curve is fitted to an exponential function (or a sum of exponentials for complex decays) to extract the fluorescence lifetime (τF).

-

Caption: Logical Flow of a TCSPC Experiment.

Potential Applications in Drug Development and Research

The favorable photophysical properties of 1,3,4-oxadiazole derivatives make them attractive for various applications in the life sciences:

-

Fluorescent Probes: Their sensitivity to the local environment can be exploited to design probes for sensing ions, pH, and biomolecules.

-

Bioimaging: By attaching them to targeting moieties, these fluorophores can be used for imaging specific cells or organelles.

-

Photosensitizers: In photodynamic therapy, they can be designed to generate reactive oxygen species upon light irradiation to induce cell death.

Conclusion

While specific photophysical data for this compound remains to be reported, the general characteristics of the 2-alkyl-1,3,4-oxadiazole class of compounds suggest they are promising fluorophores with tunable properties. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of this and other novel oxadiazole derivatives. Further research into the specific properties of this compound is warranted to fully explore its potential in both materials science and biomedical applications.

References

The Formation of 2-tert-butyl-1,3,4-oxadiazole: A Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, prized for its metabolic stability and its role as a bioisostere for amide and ester functionalities. The incorporation of a tert-butyl group can further enhance lipophilicity and metabolic resistance, making 2-tert-butyl-1,3,4-oxadiazole a valuable building block in drug discovery. This technical guide provides an in-depth exploration of the primary mechanistic pathways for the synthesis of this compound, supported by detailed experimental protocols and comparative data.

Core Synthetic Strategies and Mechanistic Insights

The synthesis of this compound predominantly proceeds through two well-established routes: the cyclodehydration of a 1,2-diacylhydrazine intermediate and the oxidative cyclization of an N-acylhydrazone.

Cyclodehydration of 1,2-Diacylhydrazines

This is the most common and versatile method for the formation of 1,3,4-oxadiazoles. The reaction involves the formation of a 1,2-diacylhydrazine, which is subsequently cyclized using a dehydrating agent. For the synthesis of this compound, the likely precursor is N'-pivaloylformohydrazide or a symmetrically substituted N,N'-dipivaloylhydrazine.

Mechanism:

The reaction commences with the protonation of one of the carbonyl oxygens of the diacylhydrazine, enhancing the electrophilicity of the carbonyl carbon. A subsequent intramolecular nucleophilic attack by the other amide nitrogen initiates the cyclization process, forming a five-membered ring intermediate. The final step involves the elimination of a water molecule to yield the aromatic 1,3,4-oxadiazole ring.

A variety of dehydrating agents can be employed for this transformation, with the choice of reagent often influencing reaction conditions and yields.

| Dehydrating Agent | Typical Reaction Conditions | Yield Range (%) | Reference |

| Phosphorus oxychloride (POCl₃) | Reflux for several hours | 54 - 66 | [1] |

| Sulfuric acid (H₂SO₄) | Elevated temperatures | Variable | [1] |

| Triflic anhydride (Tf₂O) | Anhydrous conditions | 26 - 96 | [2] |

| XtalFluor-E | Dichloroethane, 90°C, 12h | 75 - 95 | [2][3][4] |

| Burgess Reagent | Mild conditions | Good | [1] |

Oxidative Cyclization of N-Acylhydrazones

An alternative pathway involves the oxidative cyclization of N-acylhydrazones, which are typically formed by the condensation of an acylhydrazide with an aldehyde. For the synthesis of this compound, pivaloyl hydrazide would be condensed with an appropriate aldehyde.

Mechanism:

The N-acylhydrazone is oxidized to form a reactive intermediate, which then undergoes an intramolecular cyclization via nucleophilic attack of the carbonyl oxygen onto the imine carbon. Subsequent elimination and aromatization lead to the 1,3,4-oxadiazole product.

Various oxidizing agents have been successfully utilized for this transformation.

| Oxidizing Agent | Typical Reaction Conditions | Reference |

| Iodine (I₂) | In the presence of a base (e.g., K₂CO₃) | [5][6] |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Mild conditions | [7] |

| Cerium Ammonium Nitrate (CAN) | Variable | [7] |

| Potassium permanganate (KMnO₄) | Variable | [7] |

Experimental Protocols

Below are generalized experimental protocols for the key synthetic transformations. Researchers should optimize these procedures based on the specific substrate and desired scale.

Protocol 1: Synthesis of N,N'-Dipivaloylhydrazine

-

Esterification of Pivalic Acid: Pivalic acid is esterified with methanol in the presence of a catalytic amount of sulfuric acid to yield methyl pivalate.

-

Hydrazinolysis: The resulting methyl pivalate is treated with hydrazine hydrate to form pivaloyl hydrazide.

-

Acylation: Pivaloyl hydrazide is then reacted with pivaloyl chloride in a suitable solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine or pyridine) to afford N,N'-dipivaloylhydrazine. The product is typically purified by recrystallization.

Protocol 2: Cyclodehydration using Phosphorus Oxychloride

-

A mixture of the N,N'-diacylhydrazine and phosphorus oxychloride is heated to reflux for several hours.[1]

-

After cooling, the reaction mixture is carefully poured onto crushed ice.

-

If a precipitate forms, it is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.

Protocol 3: Cyclodehydration using XtalFluor-E and Acetic Acid

-

To a stirred solution of XtalFluor-E in dichloroethane at room temperature, acetic acid is added, and the solution is stirred for 20 minutes under an argon atmosphere.[4]

-

The 1,2-diacylhydrazine is then added, and the solution is stirred for 12 hours at 90 °C.[4]

-

The reaction mixture is cooled to room temperature and quenched with a 5% aqueous sodium carbonate solution.

-

The aqueous phase is extracted with dichloromethane, and the combined organic layers are dried and concentrated to yield the crude product, which can be further purified by chromatography.

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic methodologies, primarily the cyclodehydration of diacylhydrazines. The choice of reagents and reaction conditions allows for flexibility in process optimization, catering to specific laboratory capabilities and desired product purity. The robust nature of these synthetic routes, coupled with the desirable physicochemical properties of the tert-butyl-substituted oxadiazole core, ensures its continued relevance in the development of novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 3. Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. jchemrev.com [jchemrev.com]

- 6. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 7. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group [mdpi.com]

A Technical Guide to the Synthesis of 2-tert-butyl-1,3,4-oxadiazole: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a privileged five-membered aromatic heterocycle integral to medicinal chemistry and materials science.[1][2] Its value lies in its role as a bioisostere for amide and ester groups, offering improved metabolic stability and favorable pharmacokinetic properties.[1][3] The 2,5-disubstituted 1,3,4-oxadiazole core, in particular, is featured in numerous therapeutic agents, including the antiretroviral drug raltegravir (Isentress). This guide provides an in-depth overview of the primary synthetic routes to 2-tert-butyl-1,3,4-oxadiazole, focusing on the essential starting materials and core experimental protocols.

Core Synthetic Strategies

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is predominantly achieved through the cyclization of linear precursors. The most common and versatile methods involve either the dehydrative cyclization of a 1,2-diacylhydrazine intermediate or the direct, one-pot condensation of a carboxylic acid with an acylhydrazide.[4][5] A third approach involves the oxidative cyclization of N-acylhydrazones.[6][7] The selection of the appropriate starting materials is critical for introducing the desired substituents, in this case, the tert-butyl group at the C2 position.

To incorporate the tert-butyl moiety, the synthesis must begin with a precursor containing the pivaloyl group (tert-butylcarbonyl). The two primary starting materials for this purpose are Pivalic Acid (trimethylacetic acid) or its corresponding hydrazide, Pivaloyl Hydrazide (trimethylacetylhydrazide).

Pathway I: Dehydrative Cyclization of a 1,2-Diacylhydrazine Intermediate

This is a robust and widely used two-step methodology. The first step involves the synthesis of a 1,2-diacylhydrazine, which is then isolated and subsequently cyclized using a dehydrating agent.[1][5]

Logical Workflow for Diacylhydrazine Pathway

References

- 1. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review of Synthesis of 1,3,4-Oxadiazole Derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. mdpi.com [mdpi.com]

- 7. jchemrev.com [jchemrev.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-tert-butyl-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-tert-butyl-1,3,4-oxadiazole, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a two-step process: the formation of pivalic hydrazide from a pivalic acid derivative, followed by the cyclization to the desired 1,3,4-oxadiazole ring.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through the reaction of pivalic hydrazide with a one-carbon electrophile, which acts as the source of the C5 carbon of the oxadiazole ring. A common and effective reagent for this transformation is triethyl orthoformate. The overall reaction scheme is depicted below.

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two-step synthesis of this compound.

| Step | Reactant 1 | Reactant 2 | Key Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pivaloyl Chloride | Hydrazine Hydrate | Sodium Hydroxide | Water | 0-5 | 1 | 64-75 |

| 2 | Pivalic Hydrazide | Triethyl Orthoformate | Acetic Acid (catalytic) | Ethanol | Reflux | 2-4 | High |

Experimental Protocols

Step 1: Synthesis of Pivalic Hydrazide

This protocol is adapted from a procedure for the synthesis of hydrazides from acyl chlorides.

Materials:

-

Pivaloyl chloride (trimethylacetyl chloride)

-

Hydrazine hydrate (35% aqueous solution)

-

Sodium hydroxide

-

Water (deionized)

-

Toluene

-

Ice

Equipment:

-

Three-necked round-bottom flask with mechanical stirrer and thermocouple

-

Dropping funnel

-

Ice-water bath

-

Rotary evaporator

-

Filtration apparatus

-

Dean-Stark apparatus

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermocouple, dissolve sodium hydroxide (1.0 eq) in water.

-

Add hydrazine hydrate (1.25 eq) to the sodium hydroxide solution in one portion.

-

Cool the mixture to an internal temperature of 0–5 °C using an ice-water bath.

-

Add pivaloyl chloride (1.0 eq) dropwise via a dropping funnel over 40-60 minutes, ensuring the internal temperature is maintained between 0 and 5 °C. A precipitate will form during the addition.

-

After the addition is complete, transfer the reaction mixture to a pear-shaped flask and concentrate it to approximately one-quarter of its original volume using a rotary evaporator.

-

Filter the resulting suspension to remove the bis-acylhydrazide byproduct.

-

Further concentrate the filtrate and add toluene.

-

Azeotropically remove the remaining water using a Dean-Stark apparatus.

-

The resulting pivalic hydrazide can be used in the next step, often without further purification.

Step 2: Synthesis of this compound

This protocol describes the cyclization of pivalic hydrazide with triethyl orthoformate.

Materials:

-

Pivalic hydrazide (from Step 1)

-

Triethyl orthoformate

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Diethyl ether

Equipment:

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pivalic hydrazide (1.0 eq) in ethanol.

-

Add triethyl orthoformate (1.1-1.5 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

If a solid precipitate forms, collect it by filtration and wash with cold diethyl ether.

-

If no solid forms, the crude product can be purified by column chromatography on silica gel or by distillation.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Application Notes: One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

Introduction

The 2,5-disubstituted 1,3,4-oxadiazole motif is a cornerstone in modern medicinal chemistry and drug development.[1] These five-membered heterocyclic compounds are recognized as important bioisosteres for ester and amide functionalities, offering enhanced hydrolytic stability and favorable pharmacokinetic profiles.[1] The 1,3,4-oxadiazole core is present in numerous therapeutic agents and exhibits a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3][4][5] Consequently, the development of efficient and streamlined synthetic routes to access these valuable scaffolds is of paramount importance to researchers in academia and the pharmaceutical industry.

One-pot synthesis methodologies offer significant advantages over traditional multi-step approaches by reducing reaction time, minimizing waste, and simplifying purification processes, thereby improving overall efficiency.[6] This document outlines two robust and contemporary one-pot protocols for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, tailored for researchers, scientists, and drug development professionals.

Protocol 1: One-Pot, Two-Stage Synthesis from Carboxylic Acids and Aryl Iodides

This protocol details a one-pot synthesis-functionalization strategy that begins with a carboxylic acid and N-isocyaniminotriphenylphosphorane (NIITP) to form a monosubstituted 1,3,4-oxadiazole intermediate. This is followed in situ by a copper-catalyzed C-H arylation with an aryl iodide to yield the final 2,5-disubstituted product.[7][8] This method is notable for its broad substrate scope, including (hetero)aryl, alkyl, and alkenyl carboxylic acids.[1][7]

Experimental Workflow Diagram

Caption: Workflow for the one-pot, two-stage synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

Detailed Experimental Protocol

Materials:

-

Carboxylic acid (1.0 equiv)

-

N-isocyaniminotriphenylphosphorane (NIITP) (1.1 equiv)

-

Aryl iodide (2.5 equiv)

-

Copper(I) iodide (CuI) (20 mol %)

-

1,10-phenanthroline (40 mol %)

-

Cesium carbonate (Cs₂CO₃) (1.5 equiv)

-

Anhydrous 1,4-dioxane

Procedure:

-

To a dry Schlenk tube under a nitrogen atmosphere, add the carboxylic acid (0.20 mmol, 1.0 equiv) and NIITP (66.5 mg, 0.22 mmol, 1.1 equiv).[7][8]

-

Evacuate and backfill the Schlenk tube with nitrogen (repeat four times).[8]

-

Add anhydrous 1,4-dioxane (0.50 mL) via syringe.[8]

-

Seal the tube and place it in a preheated oil bath at 80 °C, stirring for 3 hours.[7][8] At this stage, the formation of the monosubstituted 1,3,4-oxadiazole is complete.[8]

-

Cool the reaction mixture to room temperature.[7]

-

Sequentially add the aryl iodide (0.50 mmol, 2.5 equiv), 1,10-phenanthroline (14.4 mg, 0.08 mmol, 40 mol %), cesium carbonate (97.7 mg, 0.30 mmol, 1.5 equiv), copper(I) iodide (7.6 mg, 0.04 mmol, 20 mol %), and additional anhydrous 1,4-dioxane (0.50 mL).[7]

-

Seal the Schlenk tube and place it in a preheated oil bath at 110 °C, stirring for 18 hours.[7]

-

After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired 2,5-disubstituted 1,3,4-oxadiazole.

Data Presentation: Substrate Scope and Yields

The following table summarizes the isolated yields for a variety of carboxylic acid and aryl iodide coupling partners using the optimized one-pot protocol.[8]

| Entry | Carboxylic Acid | Aryl Iodide | Product Yield (%) |

| 1 | 4-Fluorobenzoic acid | Iodobenzene | 78 |

| 2 | 4-Methylbenzoic acid | Iodobenzene | 87 |

| 3 | 3-Methylbenzoic acid | Iodobenzene | 69 |

| 4 | 2-Methylbenzoic acid | Iodobenzene | 71 |

| 5 | 4-Methoxybenzoic acid | Iodobenzene | 84 |

| 6 | 4-(Trifluoromethyl)benzoic acid | Iodobenzene | 75 |

| 7 | Probenecid (API) | Iodobenzene | 44 |

Protocol 2: Copper-Catalyzed Dual Oxidation of Arylacetic Acids and Hydrazides

This protocol provides an efficient one-pot synthesis of both symmetrical and unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles from readily available arylacetic acids and hydrazides.[9][10] The reaction proceeds via a copper-catalyzed dual oxidation process under an oxygen atmosphere, involving oxidative decarboxylation of the arylacetic acid followed by oxidative functionalization of an imine C–H bond.[10] A key advantage of this method is the avoidance of expensive ligands.[9]

Reaction Pathway Diagram

Caption: Key transformations in the copper-catalyzed dual oxidation synthesis of oxadiazoles.

Detailed Experimental Protocol

Materials:

-

Arylacetic acid (1.0 equiv)

-

Hydrazide (1.2 equiv)

-

Copper(I) iodide (CuI) (10 mol %)

-

Dimethylformamide (DMF)

-

Oxygen (balloon or atmosphere)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine the arylacetic acid (1.0 mmol), hydrazide (1.2 mmol), and CuI (0.1 mmol).

-

Add DMF (5 mL) to the flask.

-

Evacuate the flask and backfill with oxygen (this can be done using an oxygen-filled balloon).

-

Heat the reaction mixture to 120 °C and stir for 4 hours under the oxygen atmosphere.[10]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to afford the pure 2,5-disubstituted 1,3,4-oxadiazole.

Data Presentation: Representative Yields

This protocol is effective for a range of substituted arylacetic acids and hydrazides, providing the corresponding 2,5-disubstituted 1,3,4-oxadiazoles in good yields.[10]

| Entry | Arylacetic Acid | Hydrazide | Product Yield (%) |

| 1 | Phenylacetic acid | Benzhydrazide | 85 |

| 2 | 4-Methoxyphenylacetic acid | Benzhydrazide | 82 |

| 3 | 4-Chlorophenylacetic acid | Benzhydrazide | 78 |

| 4 | Phenylacetic acid | 4-Methylbenzhydrazide | 88 |

| 5 | Phenylacetic acid | 4-Methoxybenzhydrazide | 84 |

| 6 | Phenylacetic acid | 4-Chlorobenzhydrazide | 80 |

| 7 | 4-Methylphenylacetic acid | 4-Methylbenzhydrazide | 90 (Symmetrical) |

References

- 1. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Phosphorus Oxychloride (POCl₃) as a Dehydrating Agent for 1,3,4-Oxadiazole Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3,4-oxadiazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and valuable optical properties.[1][2][3] The synthesis of the 1,3,4-oxadiazole ring can be achieved through various methods, with one of the most common and efficient being the cyclodehydration of N,N'-diacylhydrazines.[2][4] Phosphorus oxychloride (POCl₃) is a widely employed and effective dehydrating agent for this transformation, facilitating the ring closure to form the stable oxadiazole core.[1][2][5][6] This methodology is valued for its generally good to excellent yields and applicability to a wide range of substrates.[7]

This document provides detailed application notes and experimental protocols for the synthesis of 1,3,4-oxadiazoles using POCl₃ as a dehydrating agent.

General Reaction Scheme

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles via POCl₃-mediated cyclodehydration typically proceeds from either N,N'-diacylhydrazines or through a one-pot reaction of a carboxylic acid with a carbohydrazide.

Route 1: Cyclodehydration of N,N'-Diacylhydrazines

Route 2: One-Pot Reaction of Carboxylic Acids and Carbohydrazides

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reaction conditions and corresponding yields for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles using POCl₃. This data allows for a comparative analysis of different synthetic approaches.

| Entry | Starting Materials | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | N,N'-diacylhydrazine | Toluene | Reflux | 6-24 | Lower than solvent-free | [2] |

| 2 | N,N'-diacylhydrazine | None (neat) | Reflux | 6-24 | 40-76 | [2] |

| 3 | Isonicotinic acid hydrazide and various aromatic acids | None (neat POCl₃) | Reflux (water bath) | 9 | Good | [8] |

| 4 | Aryl hydrazide and β-benzoyl propionic acid | POCl₃ (as reagent and solvent) | Not specified | Not specified | Not specified | [1] |

| 5 | N-protected α-amino acid and acyl hydrazides | 1,4-Dioxane | 80 | 8 | 63 | [9] |

| 6 | Thiosemicarbazide and POCl₃ (2-4 equiv.) | Chlorobenzene | 60 | 2 | Good to high | [10] |

| 7 | Carboxylic acid and acylhydrazide | Not specified | Not specified | Not specified | 70-93 | [7] |

| 8 | Indole-2-carbohydrazide and various benzoic acids | POCl₃ (as reagent and solvent) | Not specified | Not specified | 8-70 | [11] |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles from N,N'-Diacylhydrazines (Solvent-Free)

This protocol is adapted from a procedure described for the synthesis of 2,5-dialkyl-1,3,4-oxadiazole derivatives.[2]

Materials:

-

N,N'-diacylhydrazine (1 equivalent)

-

Phosphorus oxychloride (POCl₃) (excess, acts as both reagent and solvent)

-

Diethyl ether

-

Water

-

Sodium carbonate (solid or saturated solution)

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the N,N'-diacylhydrazine.

-

Carefully add an excess of phosphorus oxychloride to the flask.

-

Heat the reaction mixture to reflux and maintain for 6-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Carefully remove the excess POCl₃ under reduced pressure (in a well-ventilated fume hood).

-

Dissolve the residue in diethyl ether and slowly pour the solution into a beaker of crushed ice or cold water with vigorous stirring.

-

Neutralize the aqueous mixture with sodium carbonate until the pH is approximately 7-8.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.

Protocol 2: General One-Pot Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles from a Carboxylic Acid and a Carbohydrazide

This protocol is a generalized procedure based on several reported syntheses.[8][12]

Materials:

-

Carboxylic acid (1 equivalent)

-

Carbohydrazide (1 equivalent)

-

Phosphorus oxychloride (POCl₃) (excess, acts as both reagent and solvent)

-

Crushed ice/water

-

Sodium bicarbonate (solid or saturated solution)

-

Appropriate recrystallization solvent (e.g., ethanol, methanol)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine the carboxylic acid, the carbohydrazide, and an excess of phosphorus oxychloride.

-

Heat the mixture to reflux on a water bath for several hours (typically 5-10 hours). Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture into a beaker containing crushed ice with constant stirring.

-

Neutralize the resulting acidic solution by the slow addition of solid sodium bicarbonate or a saturated solution until effervescence ceases and the pH is neutral.

-

The solid product that precipitates out is collected by vacuum filtration.

-

Wash the solid with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol.

Mandatory Visualizations

Experimental Workflow for Oxadiazole Synthesis

Caption: General workflow for the synthesis of 1,3,4-oxadiazoles using POCl₃.

Proposed Mechanism of POCl₃-Mediated Cyclodehydration

Caption: Proposed mechanism for POCl₃-mediated cyclodehydration of diacylhydrazines.

Concluding Remarks

The use of phosphorus oxychloride as a dehydrating agent provides a robust and versatile method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles. The reaction can be performed under solvent-free conditions or in the presence of a suitable solvent, and it is applicable to a wide array of starting materials, including those derived from amino acids and various aromatic and heterocyclic systems. The operational simplicity and generally high yields make this a valuable synthetic tool for researchers in drug discovery and materials science. Careful handling of the corrosive and water-sensitive POCl₃ is essential for the safe and successful execution of these protocols.

References

- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jchemrev.com [jchemrev.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. oaji.net [oaji.net]

- 6. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 8. tsijournals.com [tsijournals.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]

- 11. eprints.utar.edu.my [eprints.utar.edu.my]

- 12. mdpi.com [mdpi.com]

Application Notes and Protocols: 2-tert-Butyl-1,3,4-oxadiazole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its metabolic stability and ability to participate in hydrogen bonding.[1] The incorporation of a tert-butyl group at the 2-position of the 1,3,4-oxadiazole ring has been explored to enhance lipophilicity and modulate the pharmacological properties of this privileged structure. Derivatives of 2-tert-butyl-1,3,4-oxadiazole have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] This document provides a summary of the applications, quantitative biological data, and detailed experimental protocols related to this compound and its derivatives in a medicinal chemistry context.

I. Biological Activities and Quantitative Data

Derivatives of this compound have been synthesized and evaluated for various biological activities. The following tables summarize the quantitative data from these studies.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound ID | Structure | Test Organism | MIC (µg/mL) | Reference |

| 1a | 2-N-tert-butyl-5-(phenyl)-1,3,4-oxadiazol-2-amine | S. aureus | >2000 | [4] |

| E. coli | >2000 | [4] | ||

| 1b | 2-N-tert-butyl-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine | S. aureus | 1000 | [4] |

| E. coli | 1000 | [4] | ||

| 1c | 2-N-tert-butyl-5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine | S. aureus | 500 | [4] |

| E. coli | 500 | [4] | ||

| OZE-I | 1,3,4-oxadiazole derivative | S. aureus (various strains) | 4 - 16 | [5] |

| OZE-II | 1,3,4-oxadiazole derivative | S. aureus (various strains) | 4 - 16 | [5] |

| OZE-III | 1,3,4-oxadiazole derivative | S. aureus (various strains) | 8 - 32 | [5] |

Note: The specific structures for OZE-I, OZE-II, and OZE-III were not fully disclosed in the reference.

Table 2: Anticancer Activity of 1,3,4-Oxadiazole Derivatives

| Compound ID | Structure | Cell Line | IC₅₀ (µM) | Reference |

| OSD | 2,5-disubstituted-1,3,4-oxadiazole | HepG2 (Liver) | ~50 | [6] |

| MCF-7 (Breast) | ~50 | [6] | ||

| Compound 15 | Naproxen based 1,3,4-oxadiazole | MCF-7 (Breast) | 2.13 µg/mL | [4] |

| HepG2 (Liver) | 1.63 µg/mL | [4] | ||

| Compound 8v | 1,3,4-oxadiazole/chalcone hybrid | K-562 (Leukemia) | 1.95 | [1] |

| Jurkat (Leukemia) | 2.36 | [1] | ||

| KG-1a (Leukemia) | 3.45 | [1] |

Note: While not all compounds explicitly contain a 2-tert-butyl group, they represent the broader class of 1,3,4-oxadiazoles and their potential as anticancer agents.

Table 3: Anti-inflammatory Activity of 1,3,4-Oxadiazole Derivatives

| Compound ID | Assay | Activity | Reference |

| OSD | Carrageenan-induced rat paw edema (100 mg/kg) | 60% reduction in edema | [7] |

| OPD | Carrageenan-induced rat paw edema (100 mg/kg) | 32.5% reduction in edema | [7] |

| Ox-6f | Heat-induced albumin denaturation | 74.16% inhibition (at 200 µg/mL) | [8] |

| Ox-6f | Carrageenan-induced paw edema (10 mg/kg) | 79.83% reduction in edema | [8] |

II. Experimental Protocols

A. Synthesis Protocols

1. General Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles

This protocol describes a common method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles from carboxylic acids and acid hydrazides.

-

Materials:

-

Substituted carboxylic acid (e.g., 3,5-di-tert-butyl-4-hydroxybenzoic acid)

-

Aryl acid hydrazide

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Sodium bicarbonate (NaHCO₃)

-

Appropriate solvent for recrystallization (e.g., toluene, ethyl acetate)

-

-

Procedure: [9]

-

To a mixture of the carboxylic acid (1.0 eq) and the aryl acid hydrazide (1.0 eq) in a round-bottom flask, add phosphorus oxychloride (excess, e.g., 5-10 mL per gram of carboxylic acid) in portions at room temperature.

-

Reflux the mixture with stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the mixture by adding sodium bicarbonate in portions until the pH is approximately 7-8.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent.

-

2. Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles

This method involves the oxidative cyclization of semicarbazones.

-

Materials:

-

Substituted aldehyde

-

Semicarbazide hydrochloride

-

Sodium acetate

-

Bromine

-

Glacial acetic acid

-

Sodium hydroxide

-

-

Procedure: [10]

-

Preparation of Semicarbazone: Reflux a mixture of the substituted aldehyde (1.0 eq), semicarbazide hydrochloride (1.0 eq), and sodium acetate (1.5 eq) in ethanol for 2-4 hours. Cool the reaction mixture and collect the precipitated semicarbazone by filtration.

-

Oxidative Cyclization: Dissolve the semicarbazone in glacial acetic acid. Add a solution of bromine in acetic acid dropwise with stirring. After the addition is complete, stir the mixture for an additional 1-2 hours. Pour the reaction mixture into cold water and neutralize with a sodium hydroxide solution. Collect the precipitated 2-amino-1,3,4-oxadiazole by filtration, wash with water, and recrystallize from a suitable solvent.

-

B. Biological Assay Protocols

1. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][10][11][12]

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Test compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure: [10]

-

Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Treat the cells with various concentrations of the test compound and incubate for a further 24-48 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

-

2. In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)

This assay assesses the anti-inflammatory activity of a compound by measuring the inhibition of heat-induced protein denaturation.[5][8]

-

Materials:

-

Bovine serum albumin (BSA) or egg albumin

-

Phosphate buffered saline (PBS, pH 6.4)

-

Test compound (dissolved in a suitable solvent)

-

Standard anti-inflammatory drug (e.g., diclofenac sodium)

-

Water bath

-

Spectrophotometer

-

-

Procedure: [5]

-

Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS (pH 6.4), and 2 mL of varying concentrations of the test compound.

-

Prepare a control solution containing egg albumin and PBS without the test compound.

-

Incubate the mixtures at 37°C for 15 minutes.

-

Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

-

After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculate the percentage inhibition of protein denaturation.

-

III. Signaling Pathways and Mechanisms of Action

A. Anticancer Mechanisms

1,3,4-oxadiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.

1. p53-Mediated Intrinsic Apoptosis Pathway

Some 2,5-disubstituted-1,3,4-oxadiazole derivatives have been found to induce apoptosis in cancer cells through a p53-mediated intrinsic pathway.[6] This involves the upregulation of the tumor suppressor p53, which in turn modulates the expression of Bcl-2 family proteins, leading to the activation of caspases and subsequent cell death.

Caption: p53-mediated intrinsic apoptosis pathway induced by 1,3,4-oxadiazole derivatives.

2. Inhibition of NF-κB Signaling Pathway

The NF-κB signaling pathway plays a crucial role in cancer cell proliferation, survival, and inflammation. Certain 1,3,4-oxadiazole derivatives have been identified as inhibitors of this pathway.[5][13][14] They can prevent the phosphorylation of IκB and the subsequent nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-survival genes.

Caption: Inhibition of the NF-κB signaling pathway by 1,3,4-oxadiazole derivatives.

3. Inhibition of EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth. Some 1,3,4-oxadiazole derivatives have been developed as EGFR inhibitors, blocking the downstream signaling cascade that promotes cell proliferation.[1][4][11][15]

Caption: Inhibition of the EGFR signaling pathway by 1,3,4-oxadiazole derivatives.

B. Anti-inflammatory Mechanism

The anti-inflammatory properties of some 1,3,4-oxadiazole derivatives are attributed to their ability to modulate inflammatory pathways, such as the LPS-TLR4-NF-κB signaling cascade.[7] By inhibiting this pathway, these compounds can reduce the production of pro-inflammatory mediators.

Caption: Anti-inflammatory mechanism via inhibition of the LPS-TLR4-NF-κB pathway.

IV. Experimental Workflows

The following diagrams illustrate typical experimental workflows for the synthesis and biological evaluation of this compound derivatives.

References

- 1. 1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biologically Active 2,5-Disubstituted-1,3,4-Oxadiazoles | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway - Arabian Journal of Chemistry [arabjchem.org]

- 7. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apoptosis Inducing 1,3,4-Oxadiazole Conjugates of Capsaicin: Their In Vitro Antiproliferative and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and evaluation of 1,3,4-oxadiazole-based EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Novel 1,3,4-oxadiazole derivatives of naproxen targeting EGFR: Synthesis, molecular docking studies, and cytotoxic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: The 2-tert-butyl-1,3,4-oxadiazole Scaffold in Drug Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its favorable physicochemical and pharmacokinetic properties.[1][2] Its metabolic stability, ability to participate in hydrogen bonding, and role as a bioisostere for amide and ester groups make it a privileged structure in drug design.[3][4] The incorporation of a bulky tert-butyl group at the 2-position of the 1,3,4-oxadiazole ring can influence the molecule's lipophilicity, steric profile, and metabolic stability, potentially leading to enhanced biological activity and improved pharmacokinetic properties. This document provides an overview of the applications of the 2-substituted-1,3,4-oxadiazole scaffold, with a focus on derivatives that can be adapted to include a tert-butyl moiety, and offers detailed protocols for their synthesis and biological evaluation.